molecular formula C12H24N2O B7458658 2-(azepan-1-yl)-N-tert-butylacetamide

2-(azepan-1-yl)-N-tert-butylacetamide

Cat. No.: B7458658
M. Wt: 212.33 g/mol
InChI Key: ZVROWZNWXYOACK-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)-N-tert-butylacetamide is a nitrogen-containing heterocyclic compound featuring a seven-membered azepane ring (C₆H₁₃N) linked to an acetamide group and a bulky tert-butyl substituent.

Properties

IUPAC Name

2-(azepan-1-yl)-N-tert-butylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-12(2,3)13-11(15)10-14-8-6-4-5-7-9-14/h4-10H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVROWZNWXYOACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Structural Complexity: The target compound’s azepane ring provides a larger, more flexible scaffold compared to piperazine (6-membered) in or pyridine (aromatic) in . This flexibility may enhance binding to diverse biological targets .

Synthesis and Yield :

  • Multicomponent reactions (e.g., ) achieve high yields (87%) for complex structures, whereas simpler analogs like N-tert-butylacetamide () show variable yields (50–85%). The target compound’s synthesis may require optimization for similar efficiency .

Physicochemical Properties :

  • Azepane and diazepane rings (7-membered) introduce distinct solubility profiles compared to smaller heterocycles. For instance, diazepane’s additional nitrogen () increases polarity but may reduce lipophilicity.
  • Melting points vary significantly: N-(tert-butyl)acetamide 2ab () is a solid (m.p. 92.8–94.6°C), while pyridine-containing analogs () are oils, suggesting divergent crystallinity .

Biological Implications :

  • Piperazine derivatives () are prevalent in pharmaceuticals due to hydrogen-bonding capabilities, whereas azepane’s flexibility may favor allosteric modulation .
  • The pyridine-containing compound () could engage in π-stacking interactions, absent in the target compound .

Q & A

What are the optimal synthetic routes for 2-(azepan-1-yl)-N-tert-butylacetamide, and how can reaction conditions be optimized to improve yield?

Basic Research Question
The synthesis typically involves multi-step organic reactions, including amidation and azepane functionalization. Key steps include coupling azepane derivatives with tert-butylacetamide precursors under controlled conditions. For example, sulfonylation or alkylation reactions may require catalysts like palladium complexes or bases such as sodium hydride . Optimization involves adjusting solvent polarity (e.g., DMF vs. toluene), temperature (40–80°C), and reaction time (12–48 hours) to maximize yield. Monitoring via thin-layer chromatography (TLC) and intermediate purification via column chromatography are critical .

What analytical techniques are most reliable for characterizing 2-(azepan-1-yl)-N-tert-butylacetamide and confirming its purity?

Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to verify azepane ring integration and tert-butyl group presence. High-resolution mass spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) assesses purity (>95% threshold). Infrared (IR) spectroscopy identifies key functional groups (e.g., carbonyl at ~1650 cm⁻¹) .

How does the solubility and stability of 2-(azepan-1-yl)-N-tert-butylacetamide vary across solvents, and what storage conditions are recommended?

Basic Research Question
Solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) due to the compound’s acetamide and azepane moieties. Stability testing under varying pH (4–9) and temperatures (4°C vs. ambient) is recommended. Long-term storage in anhydrous conditions at –20°C in amber vials minimizes hydrolysis and photodegradation . Pre-formulation studies using differential scanning calorimetry (DSC) can assess thermal stability .

What methodologies are used to evaluate the pharmacological activity of 2-(azepan-1-yl)-N-tert-butylacetamide in vitro?

Advanced Research Question
Target engagement is assessed via surface plasmon resonance (SPR) for binding kinetics (KD, kon/koff) to receptors like GPCRs or kinases. Cell-based assays (e.g., luciferase reporter systems) measure downstream signaling. Dose-response curves (IC₅₀/EC₅₀) are generated using serial dilutions (nM–μM range). Toxicity is evaluated via MTT assays in primary cell lines .

How can computational modeling predict the reactivity and interactions of 2-(azepan-1-yl)-N-tert-butylacetamide with biological targets?

Advanced Research Question
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) simulates binding modes to proteins, while Molecular Dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes over time. QSPR models correlate structural descriptors (e.g., logP, polar surface area) with bioavailability .

How should researchers resolve contradictions in reported bioactivity data for 2-(azepan-1-yl)-N-tert-butylacetamide analogs?

Advanced Research Question
Discrepancies may arise from assay variability (e.g., cell line differences) or impurity-driven artifacts. Cross-validate findings using orthogonal assays (e.g., SPR vs. ITC). Re-synthesize compounds under standardized conditions and characterize rigorously (HPLC, NMR). Meta-analyses of structure-activity relationships (SAR) across studies can identify robust trends .

What structural analogs of 2-(azepan-1-yl)-N-tert-butylacetamide have been studied, and how do their properties compare?

Advanced Research Question
Key analogs include:

CompoundStructural VariationImpact
6-Acetyl-4-(2-(azepan-1-yl)-2-oxoethyl)-2H-benzo[b][1,4]oxazin-3(4H)-oneOxazine ring additionIncreased solubility but reduced CNS penetration
N-tert-butyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamideThienopyrimidine coreEnhanced kinase inhibition but higher cytotoxicity

What reaction mechanisms govern the degradation or metabolic transformation of 2-(azepan-1-yl)-N-tert-butylacetamide?

Advanced Research Question
Hydrolysis of the acetamide bond (pH-dependent) and azepane ring oxidation are primary degradation pathways. Cytochrome P450 enzymes (e.g., CYP3A4) likely mediate hepatic metabolism. LC-MS/MS identifies metabolites, while kinetic isotope effects (KIEs) elucidate rate-limiting steps .

What safety protocols are recommended for handling 2-(azepan-1-yl)-N-tert-butylacetamide in laboratory settings?

Basic Research Question
Use fume hoods for synthesis/purification. Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Toxicity data is limited; assume acute toxicity and avoid inhalation/contact. Dispose of waste via certified hazardous waste programs .

How do structural modifications to the azepane or tert-butyl groups alter the compound’s bioactivity?

Advanced Research Question
Azepane N-substitution (e.g., sulfonylation) enhances target selectivity but may reduce solubility. tert-Butyl removal decreases steric hindrance, improving binding to shallow pockets. Free energy perturbation (FEP) simulations quantify binding affinity changes upon modification .

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